![molecular formula C20H17ClN4 B2707969 N-(3-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890611-74-2](/img/structure/B2707969.png)
N-(3-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the thiomethyl group of a related compound was oxidized using m-chloroperbenzoic acid in anhydrous CHCl3 at room temperature .Physical and Chemical Properties Analysis
The dipole moment changes (Δμ) in similar compounds were calculated to be 10.3, 12.8 and 19.0 D .科学的研究の応用
Adenosine Receptor Affinity
Pyrazolo[1,5-a]pyrimidin derivatives, similar in structure to N-(3-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, have been investigated for their affinity towards adenosine receptors. These compounds, including analogs with specific substitutions at the N1 and N5 positions, exhibit significant A1 adenosine receptor affinity, suggesting potential applications in modulating adenosine receptor-mediated physiological processes. The structure-activity relationship studies indicate that specific substituents enhance the activity, with the 3-chlorophenyl group and butyl group being particularly effective at the N1 and N5 positions, respectively (Harden, Quinn, & Scammells, 1991).
Antimicrobial and Anticancer Potential
Research has explored the synthesis of pyrazolo[1,5-a]pyrimidin derivatives with various substituents for their antimicrobial and anticancer properties. Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have demonstrated significant in vitro activity against a range of microbial strains and exhibited higher anticancer activity than the reference drug doxorubicin in some cases. These findings highlight the potential of such compounds in developing new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antitumor and Antifungal Applications
The bioactive properties of pyrazolo[1,5-a]pyrimidin derivatives extend to antitumor, antifungal, and antibacterial activities. Through structural modifications, these compounds have been shown to possess pharmacophore sites beneficial for treating various diseases. The ability of these compounds to interact with biological targets suggests their utility in developing novel therapeutics for combating cancer and microbial infections (Titi et al., 2020).
Advanced Synthesis Techniques
Efficient synthetic methods for pyrazolo[1,5-a]pyrimidin derivatives have been developed, including ultrasound-assisted reactions in aqueous media, showcasing advancements in green chemistry and regioselective synthesis. These methods not only provide access to a variety of substituted pyrazolo[1,5-a]pyrimidines but also highlight the potential for designing environmentally friendly synthesis pathways for complex organic molecules (Kaping, Helissey, & Vishwakarma, 2020).
作用機序
将来の方向性
The future directions in the research of similar compounds involve the design and synthesis of novel compounds targeting specific biological activities. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
特性
IUPAC Name |
N-(3-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4/c1-13-6-8-15(9-7-13)18-12-22-25-19(10-14(2)23-20(18)25)24-17-5-3-4-16(21)11-17/h3-12,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWUETMWHQMYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
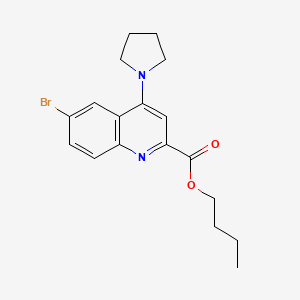
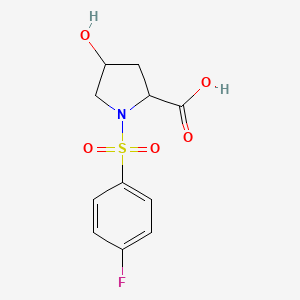
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2707889.png)
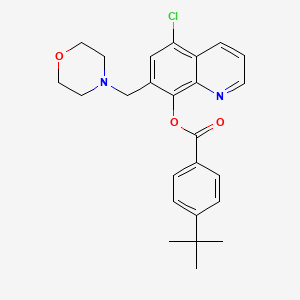
![1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2707893.png)
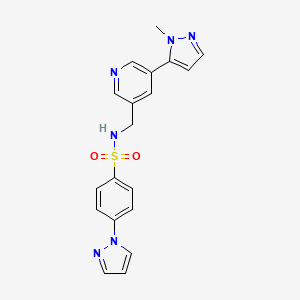



![N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707904.png)

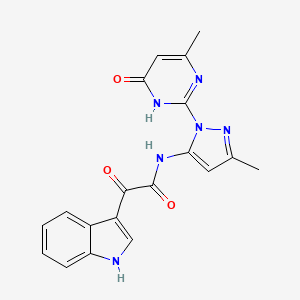
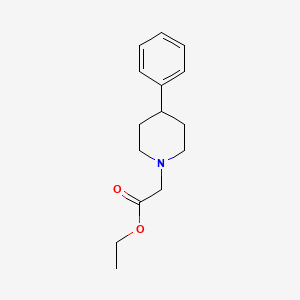
![1-[4-[3-(2-Methoxyethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2707909.png)
